

comprehensive literature review of 2-Nitrobiphenyl research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitrobiphenyl

Cat. No.: B167123

[Get Quote](#)

A Comprehensive Technical Review of 2-Nitrobiphenyl

An In-Depth Guide for Researchers and Drug Development Professionals

This whitepaper provides a detailed examination of **2-Nitrobiphenyl** (2-NBP), a significant nitroaromatic compound. The document covers its chemical and physical properties, established synthesis protocols, metabolic pathways, toxicological profile, and applications. The information is intended to serve as a core technical resource for researchers, scientists, and professionals involved in chemical synthesis and drug development.

Chemical and Physical Properties

2-Nitrobiphenyl is a solid organic compound with a sweetish odor, appearing as gold to tan crystals or a brown solid.^{[1][2]} Its chemical structure consists of a biphenyl backbone with a nitro group substituted at the 2-position of one of the phenyl rings. It is insoluble in water but soluble in various organic solvents, including methanol, ethanol, and acetone.^{[3][4]}

Table 1: Physical and Chemical Properties of **2-Nitrobiphenyl**

Property	Value	Source(s)
IUPAC Name	1-nitro-2-phenylbenzene	[1]
CAS Number	86-00-0	[1][5]
Molecular Formula	C ₁₂ H ₉ NO ₂	[1][5]
Molecular Weight	199.20 g/mol	[1]
Appearance	Gold to tan crystals or brown solid	[1][2]
Melting Point	36-38 °C	[3][5]
Boiling Point	320 °C	[3]
Flash Point	>110 °C (>230 °F)	[3]
Vapor Pressure	2 mm Hg (at 140 °C)	[3]
Water Solubility	Insoluble	[3][4]

Synthesis of 2-Nitrobiphenyl

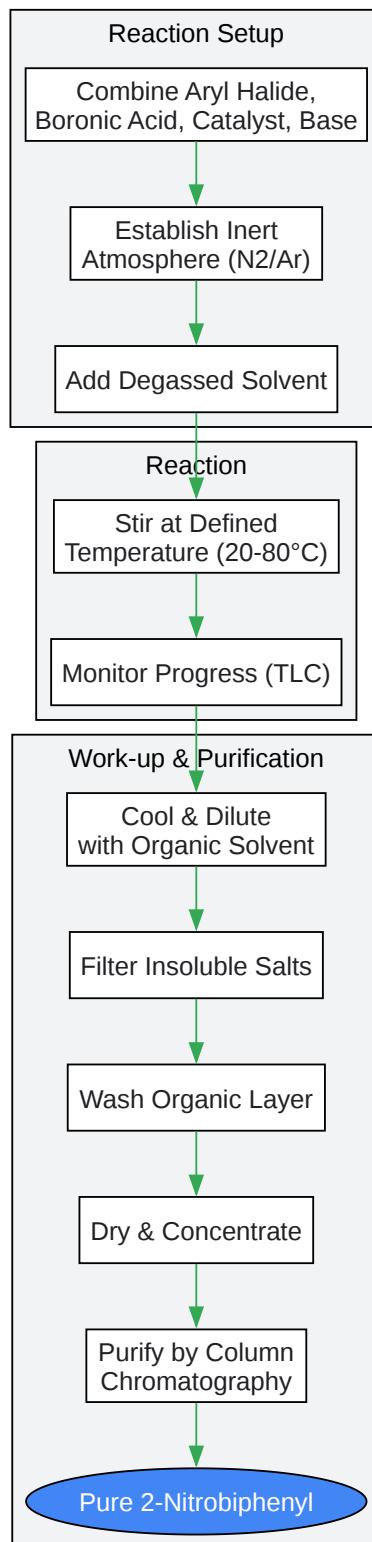
The synthesis of **2-Nitrobiphenyl** is primarily achieved through cross-coupling reactions, which form a carbon-carbon bond between two aromatic rings. The most prominent methods are the Suzuki-Miyaura cross-coupling and the Ullmann condensation.

The Suzuki-Miyaura coupling is a highly efficient palladium-catalyzed reaction for constructing C(sp²)–C(sp²) bonds.[6] It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[6][7] For **2-Nitrobiphenyl** synthesis, this involves coupling a 2-nitro-substituted halobenzene with phenylboronic acid or vice versa.[6][8] While effective, studies have shown that a nitro group at the 2-position of the phenylboronic acid can present obstacles during the transmetalation step of the catalytic cycle.[6][9]

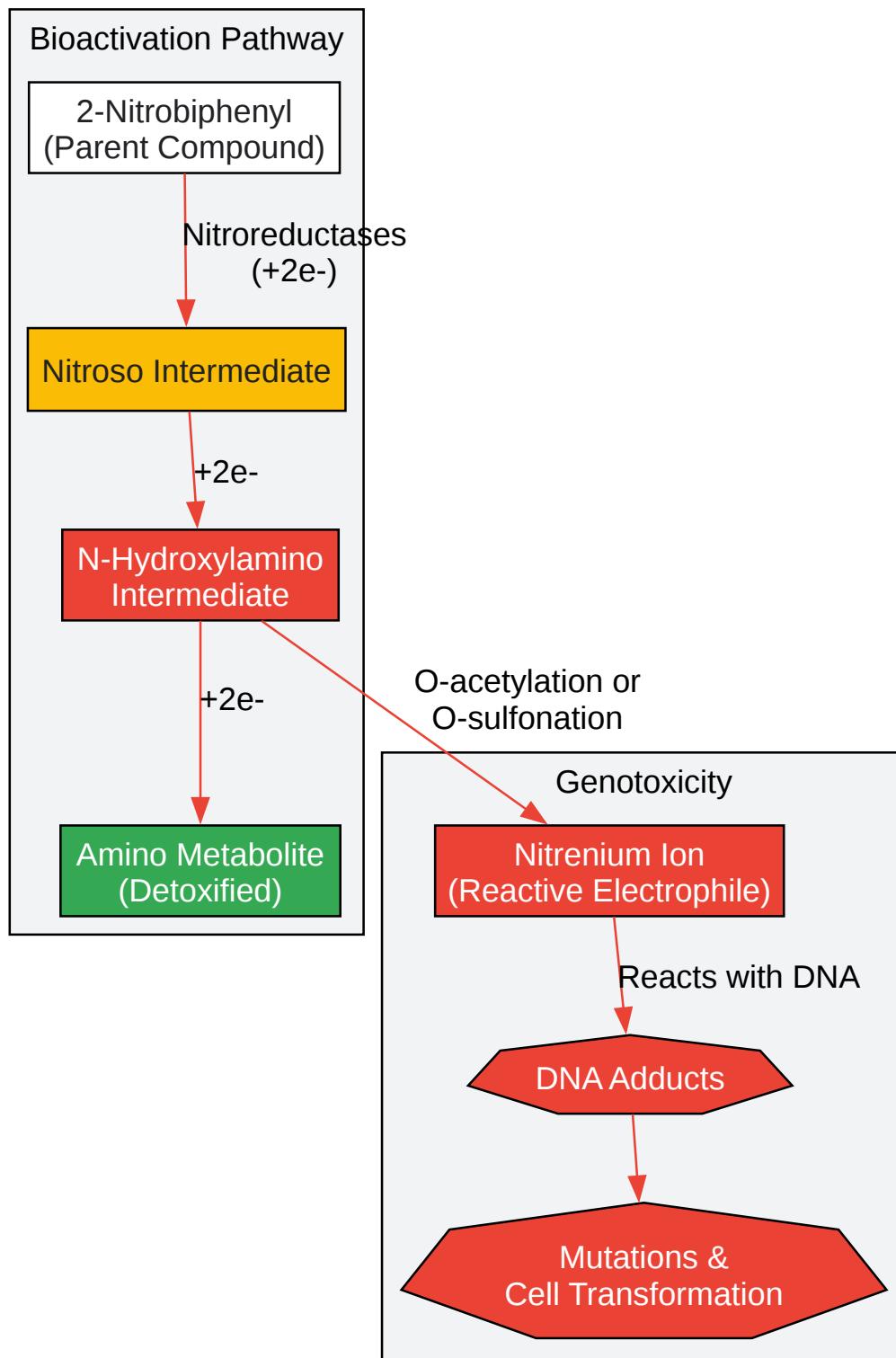
Experimental Protocol: Suzuki-Miyaura Synthesis of **2-Nitrobiphenyl**

This protocol is a representative example based on methodologies described in the literature.[6][10]

- Reagents and Materials:


- 1-Iodo-2-nitrobenzene (1.0 mmol)
- Phenylboronic acid (1.0 mmol)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 mmol)
- Potassium carbonate (K_2CO_3 , 2.0 mmol)
- Solvent (e.g., Dimethoxyethane (DME)/water mixture, 5:1 v/v, 6 mL)
- Round-bottom flask
- Nitrogen or Argon gas supply
- Magnetic stirrer and heating mantle

- Procedure:


- To a round-bottom flask, add 1-iodo-2-nitrobenzene (1.0 mmol), phenylboronic acid (1.0 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).
- Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
- Add the degassed solvent system (e.g., 5 mL DME and 1 mL water) to the flask.
- Stir the reaction mixture at room temperature (20 °C) for 1.5 to 6 hours or at an elevated temperature (e.g., 80 °C) for a shorter duration, monitoring the reaction progress using Thin Layer Chromatography (TLC).^[6]
- Upon completion, cool the mixture to room temperature and add dichloromethane (DCM) or ethyl acetate.
- Filter the mixture to remove insoluble inorganic salts.

- Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (Na_2SO_4).
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield pure **2-Nitrobiphenyl**.

General Workflow for 2-Nitrobiphenyl Synthesis

Metabolic Pathway of Nitroaromatic Compounds

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Nitrobiphenyl | C12H9NO2 | CID 6829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Nitrobiphenyl - Hazardous Agents | Haz-Map [haz-map.com]
- 3. 2-Nitrobiphenyl CAS#: 86-00-0 [m.chemicalbook.com]
- 4. 2-Nitrobiphenyl | 86-00-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. accustandard.com [accustandard.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [comprehensive literature review of 2-Nitrobiphenyl research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167123#comprehensive-literature-review-of-2-nitrobiphenyl-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com